Tert-butyl 3-cyano-5-fluorobenzoate
Description
Tert-butyl 3-cyano-5-fluorobenzoate is a benzoate ester derivative featuring a cyano (-CN) group at the 3-position and a fluorine atom at the 5-position of the aromatic ring, with a tert-butyl ester moiety. This compound is of interest in medicinal and material chemistry due to its electron-withdrawing substituents, which modulate electronic properties and reactivity. For example, tert-butyl benzoate derivatives are commonly used as intermediates in drug synthesis due to their stability and ease of deprotection under acidic conditions .
Properties
Molecular Formula |
C12H12FNO2 |
|---|---|
Molecular Weight |
221.23 g/mol |
IUPAC Name |
tert-butyl 3-cyano-5-fluorobenzoate |
InChI |
InChI=1S/C12H12FNO2/c1-12(2,3)16-11(15)9-4-8(7-14)5-10(13)6-9/h4-6H,1-3H3 |
InChI Key |
ZUGXUQGRLCRVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C#N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares tert-butyl 3-cyano-5-fluorobenzoate with structurally related benzoate esters and acids, emphasizing substituent effects:
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The 3-cyano and 5-fluoro substituents in this compound create a strongly electron-deficient aromatic ring, favoring electrophilic substitution at the 2- and 4-positions.
- Stability: The tert-butyl ester group enhances steric protection against hydrolysis compared to methyl esters (e.g., methyl 3-amino-5-(trifluoromethyl)benzoate), which are more labile under basic conditions .
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